molecular formula C11H10I2N2O4 B109218 3,5-Diacetamido-2,4-diiodobenzoic acid CAS No. 162193-52-4

3,5-Diacetamido-2,4-diiodobenzoic acid

Cat. No. B109218
M. Wt: 488.02 g/mol
InChI Key: IUTSOSUQGPWYBZ-UHFFFAOYSA-N
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Description

3,5-Diacetamido-2,4-diiodobenzoic acid, also known as 2-Deiodo Amidotrizoic Acid or Amidotrizoic Acid EP Impurity B, is a compound that can be obtained from 3,5-dinitrobenzoic acid . It has been used for adverse effect and biological study for quality environmental risk assessment of photolytic transformation products of iodinated X-ray contrast agent diatrizoic acid .


Molecular Structure Analysis

The molecular formula of 3,5-Diacetamido-2,4-diiodobenzoic acid is C11H10I2N2O4 . The compound has a molecular weight of 488.02 g/mol .

Scientific Research Applications

Metabolic Behavior and Transformation

3,5-Diacetamido-2,4-diiodobenzoic acid, also known as Diatrizoate, is studied for its metabolic behavior and transformation. It undergoes partial deacetylation by liver microsomes to its derivatives. The transformation process involves deiodination steps, leading to the formation of various metabolites. Notably, the fungus Trametes versicolor can transform Diatrizoate cometabolically, suggesting potential bioremediation applications. However, the complete deiodination of this compound by microorganisms is not achieved. The transformation process results in the release of iodide and the generation of multiple extracellular metabolites, including diiodinated and monoiodinated forms of Diatrizoate (Weiss et al., 1981), (Rode & Müller, 1998).

Analytical Applications

3,5-Diacetamido-2,4-diiodobenzoic acid is analyzed using various chromatographic methods. Liquid chromatographic methods are developed for the analysis of Diatrizoate and its diiodo degradation products in radio-opaque injection solutions, ensuring accuracy and precision in the concentration range of 5-50 ppm. Furthermore, capillary electrophoresis is utilized for the separation and determination of Diatrizoate and its degradation products in radio-paque solutions, highlighting the method's precision and linear correlation over a specific concentration range (Farag, 1995), (Farag & Wells, 1997).

Toxicity and Physiological Effects

Studies have been conducted to evaluate the toxicity of 3,5-Diacetamido-2,4-diiodobenzoic acid. Observations on the acute intravenous toxicity of this compound indicate low systemic toxicity in various animal species. It's noted that at lethal dose levels, death occurs due to a massive breakdown of the pulmonary circulation and subsequent right heart failure. These findings are crucial for understanding the safety profile and potential physiological impacts of this compound (Hoppe, Larsen, & Coulston, 1956).

properties

IUPAC Name

3,5-diacetamido-2,4-diiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10I2N2O4/c1-4(16)14-7-3-6(11(18)19)8(12)10(9(7)13)15-5(2)17/h3H,1-2H3,(H,14,16)(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTSOSUQGPWYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1)C(=O)O)I)NC(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10I2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diacetamido-2,4-diiodobenzoic acid

CAS RN

162193-52-4
Record name 3,5-Bis(acetylamino)-2,4-diiodobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162193524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-BIS(ACETYLAMINO)-2,4-DIIODOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D91L944D9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KVKM Schoutteten, T Hennebel, E Dheere… - Chemosphere, 2016 - Elsevier
The combination of ozonation and activated carbon (AC) adsorption is an established technology for removal of trace organic contaminants (TrOCs). In contrast to oxidation, reduction of …
Number of citations: 22 www.sciencedirect.com
K Schoutteten - 2017 - biblio.ugent.be
The rising world population and overall increase in living standards creates a global pressure on the supply of clean fresh water. This is tied to an increasing use of chemicals (eg …
Number of citations: 4 biblio.ugent.be

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